molecular formula C9H13N3O B2516814 (2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one CAS No. 1006486-14-1

(2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one

Cat. No.: B2516814
CAS No.: 1006486-14-1
M. Wt: 179.223
InChI Key: YCDSXHCGHXKDJR-AATRIKPKSA-N
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Description

(2E)-3-(Dimethylamino)-1-(1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one is an enaminone derivative characterized by a propenone backbone (C=O–C=C–N) in the E-configuration, a dimethylamino group at the β-position, and a 1-methylpyrazole substituent at the ketone terminus. Enaminones are versatile intermediates in organic synthesis and medicinal chemistry due to their conjugated system, which enables diverse reactivity and biological activity.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(1-methylpyrazol-3-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-11(2)6-5-9(13)8-4-7-12(3)10-8/h4-7H,1-3H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDSXHCGHXKDJR-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC(=N1)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one typically involves the condensation of 1-methyl-1H-pyrazole-3-carbaldehyde with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

1-methyl-1H-pyrazole-3-carbaldehyde+dimethylamineNaOH, reflux(2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one\text{1-methyl-1H-pyrazole-3-carbaldehyde} + \text{dimethylamine} \xrightarrow{\text{NaOH, reflux}} \text{(2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one} 1-methyl-1H-pyrazole-3-carbaldehyde+dimethylamineNaOH, reflux​(2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C9H13N3O
  • Molecular Weight : 179.22 g/mol
  • IUPAC Name : (2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one
  • CAS Number : 1006486-14-1

The compound features a pyrazole ring and a dimethylamino group, which are critical for its reactivity and biological interactions.

Physical Properties

PropertyValue
Boiling Point289.7 ± 36.0 °C
Density1.05 ± 0.1 g/cm³
pKa6.17 ±

These properties indicate that the compound may exhibit stability under various conditions, which is essential for practical applications.

Medicinal Chemistry

Research has shown that pyrazole derivatives, including this compound, possess various biological activities such as anti-inflammatory, anticancer, and antimicrobial properties.

Anticancer Activity

Studies have demonstrated that compounds similar to (2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one can inhibit tumor cell proliferation. For instance, preliminary cell-based assays conducted on several cancer cell lines (e.g., MCF7 for breast cancer and A549 for lung cancer) indicated promising results in terms of cytotoxicity and growth inhibition .

Anti-inflammatory Potential

The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The design of new derivatives has been guided by molecular docking studies that predict interactions with COX enzymes, suggesting that modifications to the pyrazole structure could enhance anti-inflammatory activity .

Synthesis and Functionalization

The synthesis of (2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one typically involves the condensation of active methylene reagents with hydrazine derivatives. Recent advances have focused on optimizing these synthetic pathways to improve yield and selectivity .

Case Study 1: Antitumor Activity Evaluation

A study published in Pharmaceuticals investigated a series of pyrazole derivatives for their antitumor effects. The results showed that specific modifications to the structure significantly enhanced cytotoxicity against multiple cancer cell lines, indicating that (2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one could be a lead compound for further development .

Case Study 2: Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions between this compound and COX enzymes. These studies revealed key amino acid residues involved in binding, providing insights into how structural variations could influence biological activity .

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs differ primarily in the heterocyclic substituent and electronic properties of the enaminone backbone. Key comparisons include:

Table 1: Structural Features of Comparable Enaminones
Compound Name Heterocyclic Substituent Key Functional Groups Biological Relevance Reference
(2E)-3-(Dimethylamino)-1-(1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one 1-Methylpyrazole Dimethylamino, propenone Intermediate for bioactive molecules
(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one Indole Dimethylamino, propenone Key intermediate in osimertinib (anticancer drug) synthesis
(E)-3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one Thiazole Dimethylamino, propenone Anticancer research intermediate
(E)-3-(Dimethylamino)-1-(1H-pyrrol-2-yl)prop-2-en-1-one Pyrrole Dimethylamino, propenone Safety profile documented (GHS hazard data)
(2E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one Pyrazole (diphenyl-substituted) Phenyl, propenone Crystallographic studies (packing interactions)

Key Observations:

  • Heterocyclic Influence : The 1-methylpyrazole group in the target compound provides steric bulk and hydrogen-bonding capacity distinct from indole (planar, aromatic) or thiazole (sulfur-containing) analogs. Pyrazole derivatives often exhibit enhanced metabolic stability compared to pyrrole-based compounds .
  • Electronic Effects: The dimethylamino group stabilizes the enaminone’s conjugated system via electron donation, a feature shared with compounds in Table 1. This group enhances reactivity in Michael additions and cyclization reactions, critical in synthesizing heterocyclic pharmaceuticals .

Physicochemical and Crystallographic Properties

  • Solubility : Pyrazole derivatives generally exhibit moderate water solubility due to their polar heterocycles. The 1-methyl group in the target compound may enhance lipophilicity compared to unsubstituted pyrazoles .
  • Crystal Packing : In diphenylpyrazole analogs (), dihedral angles between aromatic rings range from 7.14° to 56.26°, influencing packing efficiency and melting points. The target compound’s methyl group may reduce symmetry, leading to less dense packing .

Biological Activity

(2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound features a conjugated system with a dimethylamino group and a pyrazole ring , which are crucial for its biological activity. The synthesis typically involves the condensation of 1-methyl-1H-pyrazole-3-carbaldehyde with dimethylamine under reflux conditions in solvents like ethanol or methanol.

PropertyValue
Molecular FormulaC9H13N3O
Molecular Weight167.22 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity

Research indicates that (2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections .
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects against several human cancer cell lines. In vitro studies indicated significant inhibition of cell growth in lines such as RKO, PC-3, and HeLa, with IC50 values ranging from 49.79 µM to 113.70 µM .
  • Mechanism of Action : The biological effects are believed to stem from its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)% Inhibition at 100 µM
RKO60.7070.23
PC-349.79Not specified
HeLa78.72Not specified

Case Studies

Several studies have explored the biological activities of similar compounds, providing context for the potential applications of (2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one.

Study 1: Anticancer Activity

In a study evaluating various pyrazole derivatives, it was found that compounds with similar structures exhibited promising anticancer activity against multiple cell lines. The most potent derivatives showed IC50 values comparable to those observed for (2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one .

Study 2: Antimicrobial Evaluation

Another study investigated the antimicrobial properties of pyrazole derivatives, revealing that certain modifications enhanced their efficacy against bacterial strains. This suggests that structural variations in compounds like (2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one could lead to improved antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for (2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one?

The compound can be synthesized via condensation reactions between substituted pyrazole precursors and dimethylamino-containing enones. Key steps include:

  • Aldol-like condensation under basic or acidic conditions to form the α,β-unsaturated ketone backbone.
  • Microwave-assisted synthesis to reduce reaction times and improve yields (e.g., 70–85% yields in 30–60 minutes) .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) to isolate the pure (2E)-isomer .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy :
  • ¹H NMR identifies proton environments (e.g., vinyl protons at δ 6.5–7.2 ppm, dimethylamino protons at δ 2.2–2.5 ppm) .
  • ¹³C NMR confirms carbonyl (δ 180–190 ppm) and pyrazole ring carbons (δ 140–160 ppm) .
    • Mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 234.1498) .
    • IR spectroscopy detects functional groups (C=O stretch at 1650–1700 cm⁻¹, C=N at 1550–1600 cm⁻¹) .

Q. What purification methods are effective for isolating the (2E)-isomer from reaction mixtures?

  • Chromatographic separation : Use silica gel columns with polar/non-polar solvent gradients to resolve (E)- and (Z)-isomers based on polarity differences .
  • Crystallization : Optimize solvent polarity (e.g., ethanol/water) to selectively crystallize the (2E)-isomer, leveraging its planar geometry for tighter packing .

Advanced Research Questions

Q. How can computational methods like DFT predict the compound’s electronic and optical properties?

  • Density Functional Theory (DFT) at the B3LYP/6-31++G(d,p) level calculates:
  • HOMO-LUMO gaps (e.g., 4.2–4.5 eV) to assess kinetic stability and charge-transfer potential .
  • Hyperpolarizability (β ≈ 1.5 × 10⁻³⁰ esu) to evaluate nonlinear optical (NLO) activity for photonic applications .
    • Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites for reaction mechanism studies .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Comparative bioassays : Standardize test conditions (e.g., cell lines, concentration ranges) to minimize variability. For example, use MTT assays across studies to compare cytotoxicity .
  • Structural analogs : Synthesize derivatives with modifications to the pyrazole or dimethylamino groups to isolate structure-activity relationships (SAR) .
  • Meta-analysis : Cross-reference datasets from crystallography (e.g., torsion angles in ) and computational models to identify conformational impacts on activity .

Q. How does crystal structure analysis inform molecular interactions and stability?

  • X-ray diffraction (e.g., triclinic system, P1 space group) reveals:
  • Unit cell parameters (a = 7.36 Å, b = 10.68 Å, c = 13.10 Å) and packing motifs that influence solubility .
  • Intermolecular interactions : Hydrogen bonds between carbonyl oxygen and adjacent NH groups (2.8–3.1 Å) stabilize the crystal lattice .
    • Thermogravimetric analysis (TGA) correlates thermal stability with crystalline packing efficiency .

Q. What are the challenges in designing SAR studies for this compound?

  • Stereochemical control : Ensuring selective synthesis of the (2E)-isomer, as the (Z)-isomer may exhibit divergent bioactivity .
  • Bioisosteric replacements : Substituting the pyrazole ring (e.g., with triazoles) while maintaining planarity for target binding .
  • Solubility optimization : Introducing polar groups (e.g., hydroxyls) without disrupting the conjugated π-system critical for activity .

Q. How can reaction conditions be optimized for higher yields and selectivity?

  • Solvent-free conditions : Reduce side reactions by eliminating solvent interactions (e.g., 20% yield increase in neat reactions) .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate enone formation .
  • In-situ monitoring : Use TLC or HPLC to track reaction progress and terminate at peak (2E)-isomer concentration .

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